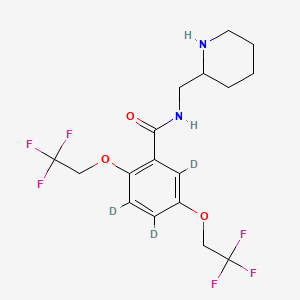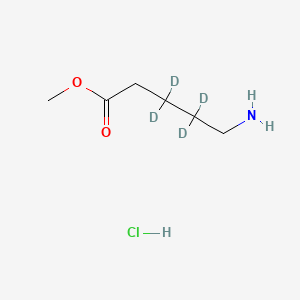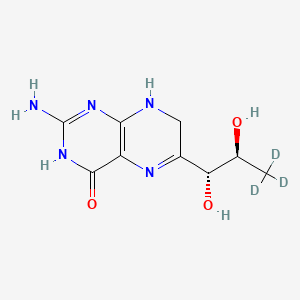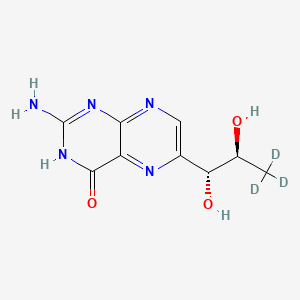![molecular formula C17H13N3 B565153 9-(4'-アミノフェニル)-9H-ピリド[3,4-b]インドール-d4 CAS No. 1215697-37-2](/img/structure/B565153.png)
9-(4'-アミノフェニル)-9H-ピリド[3,4-b]インドール-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential role in biological systems and its interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
Target of Action
9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4, hereafter referred to as APNH-d4, is a derivative of indole . Indole derivatives have been extensively studied for their anticancer potential, and they have been found to target various biological receptors and enzymes . .
Mode of Action
Indole derivatives are known for their diverse reactivity and unique aromaticity . They can undergo various reactions, including cycloaddition reactions, which are powerful tools in organic synthesis for constructing complex and diverse heterocyclic structures . These reactions could potentially explain the interaction of APNH-d4 with its targets and the resulting changes.
Biochemical Pathways
For instance, indole-3-acetic acid (IAA) synthetic pathways in microorganisms have been identified and modified . These pathways could potentially be affected by APNH-d4.
Result of Action
Indole derivatives are known for their bioactivity, with some compounds exhibiting antitumor, antibacterial, antiviral, or antifungal activities . Therefore, it is plausible that APNH-d4 may have similar effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an intermediate compound, followed by a cyclization reaction to form the indole ring . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk .
化学反応の分析
Types of Reactions
9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
類似化合物との比較
Similar Compounds
9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole: The non-deuterated version of the compound.
Indole derivatives: Compounds with similar indole structures, such as tryptamines and indolines.
Uniqueness
The deuterated form, 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4, offers unique advantages in research due to its stability and distinct isotopic signature. This makes it particularly useful in studies involving mass spectrometry and other analytical techniques .
特性
IUPAC Name |
2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-19-11-17(15)20/h1-11H,18H2/i5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJBUSARXRFUDR-KDWZCNHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)N)C=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N2C3=CC=CC=C3C4=C2C=NC=C4)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one](/img/structure/B565078.png)
![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)









